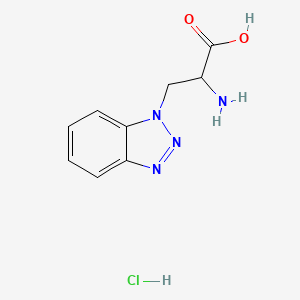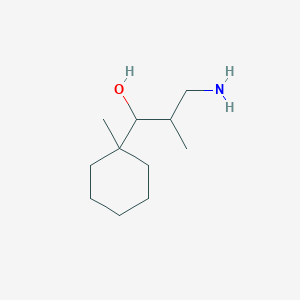
1,2,3,4-tetrahydro-2-Naphthalenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-2-Naphthalenecarbothioamide is an organic compound with a complex structure that includes a naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-2-Naphthalenecarbothioamide can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. This process typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under high pressure . Another method involves the hydrocracking of phenanthrene in the presence of acidic catalysts at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-2-Naphthalenecarbothioamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens, nitrating agents
Major Products Formed
Oxidation: Naphthoquinone derivatives
Reduction: Saturated naphthalene derivatives
Substitution: Halogenated or nitrated naphthalene compounds
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-2-Naphthalenecarbothioamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-2-Naphthalenecarbothioamide involves its interaction with specific molecular targets and pathways. This compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress in cells . It may also interact with enzymes and receptors, modulating their activity and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A similar compound with a simpler structure, used as a solvent and intermediate in organic synthesis.
1,2,3,4-Tetrahydrocarbazole: Known for its biological activities and used in the synthesis of various pharmaceuticals.
Uniqueness
1,2,3,4-Tetrahydro-2-Naphthalenecarbothioamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
58952-09-3 |
|---|---|
Fórmula molecular |
C11H13NS |
Peso molecular |
191.29 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydronaphthalene-2-carbothioamide |
InChI |
InChI=1S/C11H13NS/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2,(H2,12,13) |
Clave InChI |
CSLUXIBWSWVVIE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2CC1C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine](/img/structure/B13189938.png)

![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13189947.png)
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)
![5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13189971.png)
![1-[1-(Aminomethyl)cyclopropyl]butan-1-one](/img/structure/B13189980.png)





![2-Methyl-2-[(4-methylphenyl)methyl]pyrrolidine](/img/structure/B13190022.png)
